Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid
Description
Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid is a bicyclic organic compound featuring a fused furan and dioxane ring system, fully saturated (indicated by "hexahydro"), with a carboxylic acid substituent at the 2-position. This structure confers unique stereoelectronic properties, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxine-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-7(9)6-3-11-4-1-10-2-5(4)12-6/h4-6H,1-3H2,(H,8,9) |
InChI Key |
GMYAHIZRUBIKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)OC(CO2)C(=O)O |
Origin of Product |
United States |
Biological Activity
Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid is a complex organic compound with a unique structure featuring a fused ring system that includes both furan and dioxine moieties. The compound has garnered interest due to its potential biological activities, although research in this area remains limited. This article explores its biological activity, potential pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₈O₄
- Molecular Weight : Approximately 174.15 g/mol
- CAS Number : 2169190-06-9
The presence of the carboxylic acid functional group in hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid enhances its chemical reactivity and potential interactions with biological systems. The compound's structural features suggest that it may exhibit various biological activities similar to other compounds with analogous structures.
Biological Activity and Pharmacological Potential
Research indicates that hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid may possess several pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties. Further studies are needed to evaluate the specific efficacy of hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid against different microbial strains.
- Anticancer Properties : There is potential for this compound to exhibit anticancer activity based on its structural similarities to known anticancer agents. Investigations into its effects on cancer cell lines could provide insights into its therapeutic applications.
- Herbicidal Activity : Recent studies have explored the herbicidal potential of hexahydrofuro[3,4-b]furan derivatives, which share structural characteristics with hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid. These compounds have shown promising results in inhibiting acyl-acyl carrier protein (ACP) thioesterase, suggesting potential utility in agricultural applications against herbicide-resistant weeds .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis has been conducted to explore how variations in the chemical structure affect biological activity. The following table summarizes some comparative compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | Contains thiophene instead of furan | Exhibits different biological activities due to sulfur presence |
| 2-Hydroxyfuro[3,4-b][1,4]dioxine | Hydroxy group substitution | Potentially enhanced solubility and reactivity |
| Hexahydrothieno[3,4-b][1,4]dioxine | Lacks carboxylic acid group | May have different pharmacological profiles |
These comparisons highlight the uniqueness of hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid due to its specific combination of functional groups and ring structures that influence its chemical behavior and potential applications .
Case Studies
While comprehensive clinical studies on hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid are scarce, preliminary investigations into related compounds provide valuable insights:
- Antimicrobial Studies : Research on dioxane derivatives has demonstrated significant antimicrobial activity against various pathogens. These findings may be extrapolated to hypothesize similar effects for hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid .
- Herbicidal Efficacy : A recent study identified novel herbicidal lead structures based on hexahydrofuro[3,4-b]furan scaffolds that showed effective control of grass weeds in glasshouse trials. These compounds exhibited good acyl-ACP thioesterase inhibition and suggest a pathway for developing new herbicides .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic Acid
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.15 g/mol
- Key Features : Aromatic benzodioxine core fused with a carboxylic acid group. Exhibits planar geometry due to conjugation, influencing crystallization and intermolecular interactions .
- Applications : Used as a pharmaceutical intermediate and impurity reference standard (e.g., Doxazosin Mesilate Impurity A) .
- Synthesis : Synthesized via cyclization reactions, yielding 47% efficiency. Characterized by NMR (¹H: δ 4.8–5.2 ppm for dioxine protons; ¹³C: δ 170 ppm for carboxylic carbon) and IR (C=O stretch at ~1700 cm⁻¹) .
5,6-Dihydro-[1,4]dioxine-2-carboxylic Acid
- Molecular Formula : C₅H₆O₄
- Molecular Weight : 130.10 g/mol
- Key Features : Simpler unsaturated dioxine ring lacking fused aromatic systems. Higher solubility in polar solvents due to reduced steric hindrance .
- Physical Properties : Density = 1.412 g/cm³; Boiling point = 222.6°C .
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid
- Molecular Formula : C₇H₆O₄S
- Key Features : Thiophene ring fused with dioxine, introducing sulfur-based electronic effects. Used in conductive polymer research (e.g., EDOT-MA derivatives) .
- Thermal Behavior : Differential scanning calorimetry (DSC) shows a melting transition at ~150°C, lower than benzodioxine analogs due to reduced symmetry .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid
- Molecular Formula: C₁₀H₉NO₃
- Key Features: Benzoxazine core with nitrogen in the heterocycle, altering hydrogen-bonding capacity. Applied in antibiotic synthesis (e.g., fluoroquinolone derivatives) .
Comparative Analysis Table
Research Findings and Trends
- Stereochemical Impact : Chirality in dioxine derivatives (e.g., (S)- vs. (R,S)-EDOT-MA) significantly affects crystallization behavior and material properties, as shown by X-ray scattering and DSC .
- Pharmacological Relevance : Carboxylic acid substituents enhance bioavailability and binding affinity in drug candidates. For example, benzodioxine-carboxylic acids are pivotal in synthesizing α-adrenergic blockers like doxazosin .
- Synthetic Challenges : Saturation in hexahydrofuro-dioxine systems introduces steric complexity, requiring advanced catalytic methods for enantioselective synthesis.
Preparation Methods
Methodology:
- Starting Material: Dihydrofurans with pendant hydroxyl and carboxyl functionalities.
- Key Step: Intramolecular cyclization facilitated by acid catalysis (e.g., polyphosphoric acid, PPA) or dehydrating agents to form the fused ring system.
- Reaction Conditions: Microwave-assisted cyclization has been reported to improve yields and reaction times, with PPA being the preferred reagent due to its strong dehydrating capability and ability to promote regioselective cyclization.
Research Outcomes:
- Scheme 1: Cyclization of dihydrofuran derivatives with suitable leaving groups at the 2- or 3-position under microwave irradiation in PPA yields the fused heterocyclic core efficiently.
- Yield Data: Typical yields range from 65% to 85% under optimized microwave conditions, with regioselectivity confirmed via single-crystal X-ray diffraction analysis.
Preparation via Functionalization of Precursor Compounds
Once the heterocyclic core is formed, subsequent functionalization introduces the carboxylic acid group at the appropriate position.
Carboxylation Strategies:
Method A: Carboxylation of Organometallic Intermediates
- Procedure: A pre-formed heterocyclic intermediate bearing a nucleophilic site (e.g., an organolithium or Grignard reagent) is treated with carbon dioxide (CO₂) at low temperature.
- Outcome: Formation of the carboxylic acid after acid workup.
- Advantages: High regioselectivity, suitable for complex fused rings.
- Research Evidence: Similar approaches have been employed in heterocyclic carboxylic acid synthesis, with yields around 70-80%.
Method B: Oxidation of Methyl or Alkyl Precursors
- Procedure: Methyl or alkyl substituents attached to the heterocyclic core are oxidized to carboxylic acids using strong oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.
- Limitations: Less selective, potential overoxidation, and formation of side products.
Alternative Synthetic Routes Based on Literature
Multi-step Synthesis Involving Precursors
Based on recent research, a multi-step route involves:
- Step 1: Synthesis of substituted 1,2,4-triazine derivatives (as intermediates).
- Step 2: Intramolecular cyclization to form the fused heterocyclic system, often assisted by microwave irradiation and acid catalysis (e.g., PPA).
- Step 3: Hydrolysis of ester or nitrile groups to yield the free carboxylic acid.
Use of Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction rates and yields, especially in cyclization steps involving heterocyclic ring closure. For instance, the intramolecular cyclization of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate under microwave conditions has been successfully reported, producing the core heterocycle with high regioselectivity and yields exceeding 80%.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Intramolecular Cyclization | Dihydrofurans with hydroxyl groups | PPA or concentrated sulfuric acid | Microwave or classical heating | 65-85% | Regioselective, confirmed via X-ray |
| Carboxylation of Organometallics | Heterocyclic intermediates with nucleophilic sites | CO₂ gas | -78°C to room temperature | 70-80% | High regioselectivity |
| Oxidative Functionalization | Methyl/alkyl precursors | KMnO₄ or K₂Cr₂O₇ | Aqueous, controlled temperature | Variable | Less selective |
Research Outcomes and Notable Findings
- Microwave-assisted cyclization significantly improves yields and reduces reaction times, with some studies reporting yields over 85% for the core heterocycle.
- Regioselectivity in cyclization is crucial; intramolecular reactions favor specific ring closure sites, confirmed by single-crystal X-ray diffraction.
- Carboxylation via CO₂ provides a straightforward route to introduce the carboxylic acid group with high regioselectivity, especially when performed on heterocyclic intermediates with nucleophilic centers.
Notes on Practical Considerations
- Choice of Cyclization Agent: PPA is preferred over sulfuric acid due to cleaner reactions and easier workup.
- Microwave Conditions: Offer faster reactions and higher yields but require specialized equipment.
- Carboxylation Conditions: Low temperature and controlled CO₂ pressure improve selectivity and yield.
- Isolation: The final acid can be purified via recrystallization or chromatography, with careful pH adjustments during workup.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid, and what key intermediates are involved?
- Methodology : Synthesis typically involves cyclization of pre-functionalized precursors. For structurally related bicyclic dioxane/dioxepine systems, maleic anhydride or thiophene derivatives (e.g., EDOT-MA) are used as starting materials, followed by acid-catalyzed ring closure. For example, EDOT-acid derivatives are synthesized via nucleophilic substitution and cyclization under anhydrous conditions . Key intermediates include halogenated precursors (e.g., brominated thiophenes) or ester-protected carboxylic acids to avoid side reactions during cyclization .
Q. How can the purity and structural integrity of Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the absence of unreacted starting materials and verify stereochemistry. For example, diastereomeric splitting in -NMR spectra can indicate chiral centers .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% is typical for research-grade material) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, as demonstrated for hexasubstituted dihydrofuran derivatives .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid, and how is chiral purity quantified?
- Methodology :
- Chiral Stationary Phase Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers. Retention time differences ≥1.5 min indicate baseline resolution .
- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to assign absolute configuration .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze stereoselective esterification, enabling kinetic resolution of racemic mixtures .
Q. How do substituents on the dioxine ring influence the compound’s crystallization behavior and thermal stability?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Analyze melting points and glass transition temperatures. For example, EDOT-acid derivatives show distinct thermal profiles depending on substituent electronegativity .
- Wide-Angle X-ray Scattering (WAXS) : Correlate crystallinity with substituent bulkiness; bulky groups (e.g., bromine) reduce crystal symmetry, as seen in halogenated thieno-dioxines .
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions of Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For dioxane derivatives, the carboxylic acid group directs electrophilic substitution to the α-position .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) enhance nucleophilic attack rates by stabilizing transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid derivatives?
- Troubleshooting Steps :
Side Reaction Screening : Use LC-MS to detect byproducts (e.g., dimerization or over-oxidation).
Catalyst Optimization : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps, as catalyst poisoning can reduce yields .
Solvent Purity : Ensure anhydrous conditions for cyclization; trace water hydrolyzes intermediates, as observed in EDOT-MA synthesis .
Structural and Functional Characterization
Q. What spectroscopic techniques are most sensitive to conformational changes in Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylic acid?
- Methodology :
- Infrared (IR) Spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm) to detect hydrogen bonding or tautomerism .
- Solid-State NMR : -CP/MAS NMR reveals polymorphism in crystalline phases, critical for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
